molecular formula C12H14O4 B1323780 Ethyl 2-methoxy-5-methylbenzoylformate CAS No. 859775-82-9

Ethyl 2-methoxy-5-methylbenzoylformate

Cat. No.: B1323780
CAS No.: 859775-82-9
M. Wt: 222.24 g/mol
InChI Key: STYOUXSMZIJPGG-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-methylbenzoylformate is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoylformate, characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-5-methylbenzoylformate can be synthesized through the esterification of 2-methoxy-5-methylbenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Another method involves the reaction of 4-methylanisole with ethyl oxalyl monochloride in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-5-methylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-methoxy-5-methylbenzoic acid or 2-methoxy-5-methylbenzaldehyde.

    Reduction: Formation of 2-methoxy-5-methylbenzyl alcohol or 2-methoxy-5-methylbenzaldehyde.

    Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methoxy-5-methylbenzoylformate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-5-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-methoxy-5-methylbenzoylformate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-16-12(14)11(13)9-7-8(2)5-6-10(9)15-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYOUXSMZIJPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641294
Record name Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859775-82-9
Record name Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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